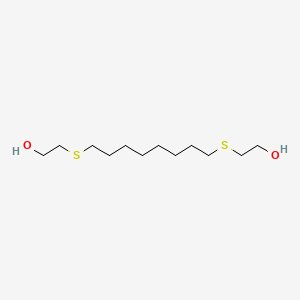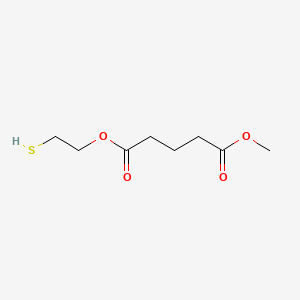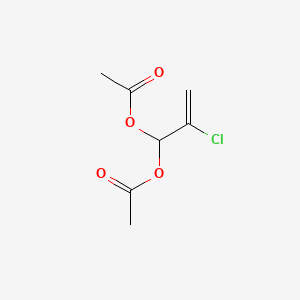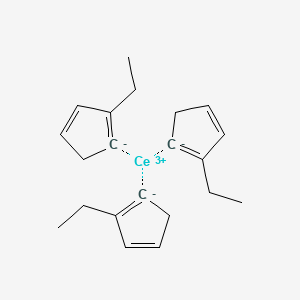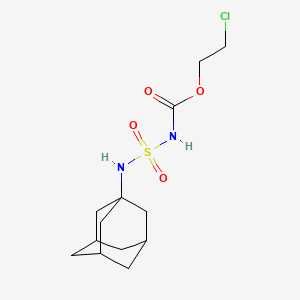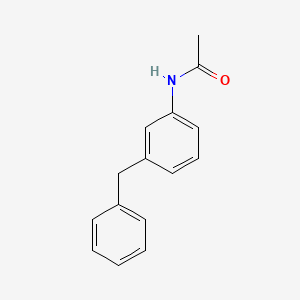
N-(3-benzylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-benzylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-benzylphenyl)acetamide typically involves the reaction of 3-benzylphenylamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-benzylphenyl)acetamide can undergo oxidation reactions, leading to the formation of corresponding N-oxide derivatives.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzyl or phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: 3-benzylphenylamine.
Substitution: Various halogenated derivatives depending on the position of substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-benzylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the development of new pharmaceuticals.
Medicine: The compound has shown promise in preliminary studies as an analgesic and anti-inflammatory agent. Its ability to modulate specific pathways in the body makes it a candidate for further drug development.
Industry: this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various industrial applications.
Wirkmechanismus
The mechanism of action of N-(3-benzylphenyl)acetamide involves its interaction with specific molecular targets in the body. It can bind to receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application, but common targets include neurotransmitter receptors and inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
N-phenylacetamide: Similar structure but lacks the benzyl group.
N-(4-benzylphenyl)acetamide: Similar structure with the benzyl group at the para position.
N-(2-benzylphenyl)acetamide: Similar structure with the benzyl group at the ortho position.
Uniqueness: N-(3-benzylphenyl)acetamide is unique due to the position of the benzyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior compared to its ortho and para counterparts.
Eigenschaften
CAS-Nummer |
63021-27-2 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-(3-benzylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,16,17) |
InChI-Schlüssel |
MTESFNXPHGNSML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




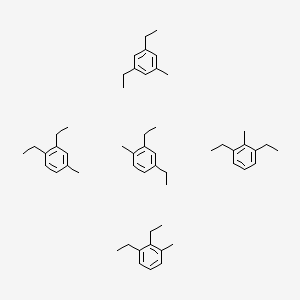
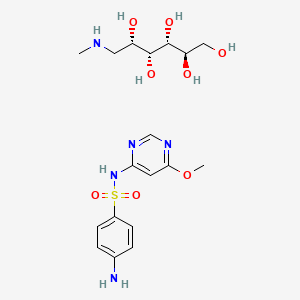
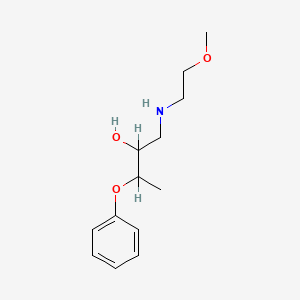
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
